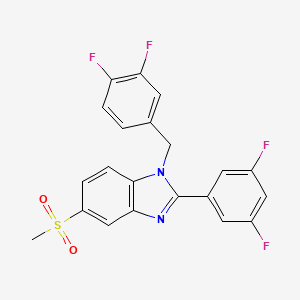
Bcl-2-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcl-2-IN-19 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 protein family includes both pro-apoptotic and anti-apoptotic members, and the balance between these proteins determines cell survival or death. This compound specifically targets the anti-apoptotic Bcl-2 protein, making it a valuable compound in cancer research and therapy, particularly for cancers that exhibit overexpression of Bcl-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-19 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzothiazole core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bcl-2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole compounds .
Wissenschaftliche Forschungsanwendungen
Bcl-2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell culture studies to investigate the role of Bcl-2 in apoptosis and to identify potential biomarkers for cancer therapy.
Wirkmechanismus
Bcl-2-IN-19 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The inhibition of Bcl-2 results in the release of pro-apoptotic factors such as BAX and BAK, which permeabilize the mitochondrial membrane and trigger the activation of caspases, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to Bcl-2-IN-19 in terms of their mechanism of action and therapeutic applications. These include:
Venetoclax: A highly selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: An inhibitor of both Bcl-2 and Bcl-xL, used in clinical trials for various hematologic malignancies.
A-1331852: A selective Bcl-xL inhibitor with potent apoptotic activity in Bcl-xL-dependent tumor cells.
Uniqueness of this compound
This compound is unique due to its high selectivity for the Bcl-2 protein and its potent inhibitory activity. Unlike some other Bcl-2 inhibitors, this compound does not significantly inhibit other members of the Bcl-2 family, such as Bcl-xL or Mcl-1. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Eigenschaften
Molekularformel |
C21H14F4N2O2S |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3 |
InChI-Schlüssel |
GNWOOAWIQXEYCD-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


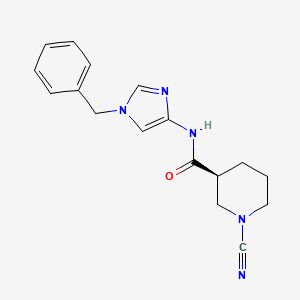
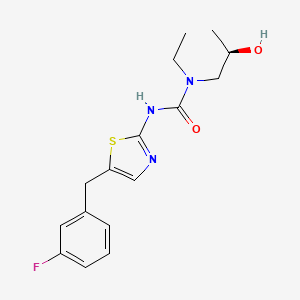
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
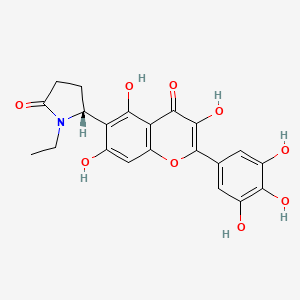
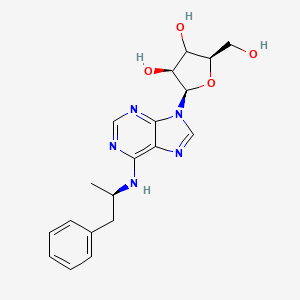
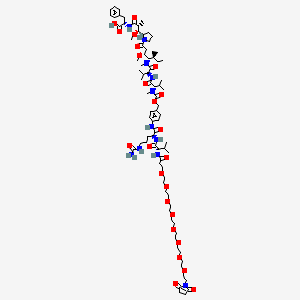
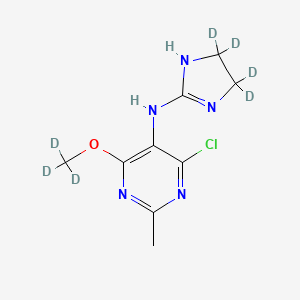
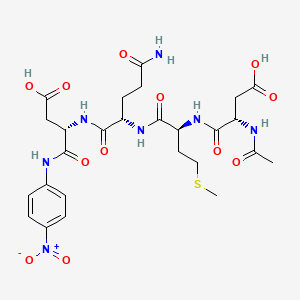

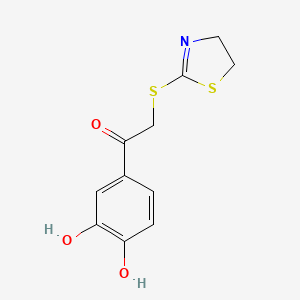
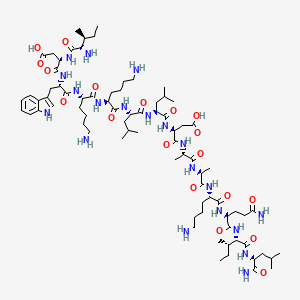
![(2R,3R)-2-hydroxy-3-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid](/img/structure/B15138685.png)
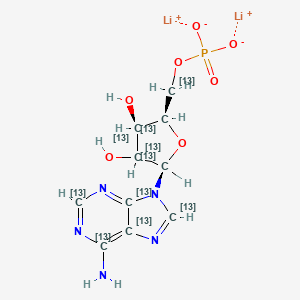
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)
